2-(4-(2-cyclopentylacetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide
Description
The compound 2-(4-(2-cyclopentylacetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide features a tetrazole ring linked to a phenyl group substituted with a cyclopentylacetamido moiety and a trifluoroethyl carboxamide side chain. This structure combines a rigid heterocyclic core (tetrazole) with lipophilic (cyclopentyl) and electron-withdrawing (trifluoroethyl) groups, which are common in medicinal chemistry for optimizing pharmacokinetic properties.
Properties
IUPAC Name |
2-[4-[(2-cyclopentylacetyl)amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6O2/c18-17(19,20)10-21-16(28)15-23-25-26(24-15)13-7-5-12(6-8-13)22-14(27)9-11-3-1-2-4-11/h5-8,11H,1-4,9-10H2,(H,21,28)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFFLVIDUHBNQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(2-cyclopentylacetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a member of the tetrazole family, which has gained attention for its diverse biological activities. This article focuses on the synthesis, structural characteristics, and biological evaluations of this compound, particularly its potential therapeutic applications.
1. Structural Characteristics
The compound features a tetrazole ring, which is known for its ability to form hydrogen bonds and interact with various biological targets. The presence of the cyclopentylacetamido and trifluoroethyl substituents enhances its lipophilicity and may influence its interaction with cellular targets.
2.1 Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects . For instance, tetrazole derivatives have been studied for their ability to inhibit the P2X7 receptor, which is implicated in inflammatory diseases such as rheumatoid arthritis and neurodegenerative disorders . The specific compound may share these properties due to its structural similarities.
2.2 Anticancer Activity
Tetrazole derivatives have also shown promising anticancer activity . A study highlighted that certain tetrazole-based compounds demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2) cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
2.3 Antimicrobial Effects
The antimicrobial properties of tetrazoles are well-documented. Compounds similar to the one have exhibited activity against both bacterial and fungal strains . This suggests potential applications in treating infections where conventional antibiotics may fail.
3.1 Synthesis and Evaluation
A recent study synthesized several tetrazole derivatives and evaluated their biological activities. Among these, a compound structurally related to our target showed significant inhibition of cancer cell growth with IC50 values in the low micromolar range against MCF-7 cells .
3.2 Mechanistic Insights
Further investigations into the mechanism revealed that these compounds could modulate key signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways .
4. Data Summary
The following table summarizes key findings related to the biological activity of tetrazole derivatives:
| Activity | Cell Line/Organism | IC50/Effect | Reference |
|---|---|---|---|
| Anti-inflammatory | P2X7 receptor | Inhibition observed | |
| Anticancer | MCF-7 | IC50 ~ 10 µM | |
| Antimicrobial | E. coli | Inhibition at low µg/mL |
5. Conclusion
The compound This compound exhibits promising biological activities that warrant further exploration. Its potential as an anti-inflammatory agent and anticancer drug makes it a candidate for future therapeutic development. Continued research into its mechanisms of action and efficacy in vivo will be essential to fully understand its capabilities and applications in medicine.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
Tetrazole Derivatives
- 2-(4-(2-(benzylthio)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide (CAS 1396676-22-4) Structural Differences: Replaces the cyclopentyl group with a benzylthio (-S-CH2-C6H5) moiety. Molecular Formula: C19H17F3N6O2S (MW: 450.4) .
2-(4-(2-(1H-indol-3-yl)-2-oxoacetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide
Thiazole and Triazole Derivatives
- 4-Methyl-N-(2,4,6-trimethylphenyl)-5-thiazolecarboxamide analogs (e.g., ) Structural Differences: Replaces tetrazole with thiazole and modifies substituents (e.g., methoxy-phenyl, phenoxyacetyl groups).
Substituent Modifications
Trifluoroethyl Group
- Common Feature : The N-(2,2,2-trifluoroethyl) carboxamide group is shared with compounds in and (e.g., furopyridine derivatives).
Acetamido Side Chain Variations
- Cyclopentyl vs.
- Morpholino Derivatives (e.g., CAS 1396849-14-1): Structural Differences: Replaces cyclopentyl with a morpholino-2-oxoethyl group.
Physicochemical and Pharmacological Properties
Molecular Weight and Solubility
| Compound | Molecular Weight | Key Substituent | Solubility Predictions |
|---|---|---|---|
| Target Compound | ~430 (estimated) | Cyclopentyl | Moderate lipophilicity |
| Benzylthio Analog (CAS 1396676-22-4) | 450.4 | Benzylthio | Lower solubility due to sulfur |
| Morpholino Analog (CAS 1396849-14-1) | 448.9 | Morpholino | Higher polarity, better solubility |
Key Research Findings
- Synthetic Feasibility : Trifluoroethyl carboxamide formation is well-established in analogs, suggesting scalability for the target compound .
- Structure-Activity Relationships (SAR) :
- Substitution at the acetamido position significantly impacts lipophilicity and target engagement.
- Thiazole/triazole analogs () show reduced acidity, which may limit applications in pH-dependent binding scenarios.
Q & A
Q. How can researchers optimize the synthesis of 2-(4-(2-cyclopentylacetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide to improve yield and purity?
Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For example:
- Catalyst Selection : Use ammonium persulfate (APS) or similar initiators to enhance polymerization efficiency in multi-step reactions .
- Temperature Control : Maintain temperatures between 60–80°C during cyclization to minimize side-product formation, as demonstrated in analogous tetrazole syntheses .
- Purification Techniques : Employ recrystallization using ethanol or acetonitrile (common for tetrazole derivatives) to achieve >95% purity .
Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer: A multi-technique approach is critical:
- FT-IR Spectroscopy : Confirm amide (C=O stretch ~1650 cm⁻¹) and tetrazole (C-N stretch ~1250 cm⁻¹) functional groups .
- NMR Analysis : Use ¹H/¹³C-NMR to verify cyclopentyl (δ 1.5–2.5 ppm) and trifluoroethyl (δ 3.8–4.2 ppm) moieties .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as applied to structurally similar thiazole derivatives .
Q. How should researchers design initial biological activity screens for this compound?
Methodological Answer: Prioritize assays based on structural analogs:
- Antimicrobial Screening : Use Staphylococcus aureus and E. coli in agar diffusion assays, noting pH-dependent activity variations (e.g., tetrazolyl derivatives show enhanced activity at pH 7.4) .
- Cytotoxicity Assays : Employ MTT tests on human cancer cell lines (e.g., HeLa), referencing thiazole-carboxamide protocols .
Advanced Research Questions
Q. How can computational methods elucidate the mechanism of action for this compound’s observed bioactivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial DNA gyrase (target for antimicrobial activity) or human kinases (anticancer targets) .
- MD Simulations : Simulate ligand-receptor dynamics over 100 ns to assess binding stability, as applied to benzoxazole derivatives .
- DFT Calculations : Calculate Fukui indices to identify reactive sites for electrophilic/nucleophilic attack .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Methodological Answer:
- Substituent Variation : Replace the cyclopentyl group with cyclohexyl or aryl rings to test steric effects on receptor binding .
- Trifluoroethyl Modifications : Introduce hydroxyl or methyl groups to the trifluoroethyl chain to alter hydrophobicity and metabolic stability .
- Bioisosteric Replacement : Substitute the tetrazole ring with 1,2,4-oxadiazole to compare electronic profiles .
Q. How should researchers address contradictions in bioactivity data across different assays?
Methodological Answer:
- Assay Standardization : Control variables like solvent (DMSO concentration ≤1%) and cell passage number .
- Dose-Response Curves : Generate IC₅₀/EC₅₀ values across multiple replicates to identify outlier datasets .
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., thiadiazole derivatives) to contextualize results .
Q. What strategies are recommended for scaling up synthesis without compromising purity?
Methodological Answer:
Q. Data Contradiction Analysis
Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity results?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
